molecular formula C14H10N2O B1392112 2-(4-Cyanobenzoyl)-4-methylpyridine CAS No. 1187170-75-7

2-(4-Cyanobenzoyl)-4-methylpyridine

Cat. No. B1392112
CAS RN: 1187170-75-7
M. Wt: 222.24 g/mol
InChI Key: NCXOCIFOADELQC-UHFFFAOYSA-N
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Description

“2-(4-Cyanobenzoyl)-5-methylpyridine” is a compound that likely contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for “2-(4-Cyanobenzoyl)-4-methylpyridine” were not found, there are general methods for synthesizing similar compounds. For instance, 4-Cyanobenzoyl chloride, a related compound, has been used in the acylation of benzylamine . Another study discusses a new HPLC-UV derivatization approach for the analysis of residual trace benzyl halides in drug substances .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, related compounds such as 4-Cyanobenzoyl chloride have been used in various reactions. For example, 4-Cyanobenzoyl chloride reacts with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinoxyl (4-hydroxy-TEMPO) in pyridine under a nitrogen atmosphere to form 4-cyanobenzoyl-TEMPO .

Scientific Research Applications

Hydrogen Bonded Supramolecular Association

Research by Khalib et al. (2014) explored molecular salts derived from 2-amino-4-methylpyridine with various benzoic acids. These salts exhibit supramolecular heterosynthons with extensive hydrogen bonds and other noncovalent interactions, indicating potential applications in crystal engineering and molecular self-assembly (Khalib, Thanigaimani, Arshad, & Razak, 2014).

Influence on Hydrodesulfurization

Egorova and Prins (2004) studied the effect of 2-methylpyridine on the hydrodesulfurization of dibenzothiophene. Their findings suggest that compounds like 2-methylpyridine can significantly affect hydrodesulfurization pathways, which is crucial for refining processes in the petroleum industry (Egorova & Prins, 2004).

Metal Complex Formation

A study by Gagne et al. (1981) demonstrates the use of 2-amino-4-methylpyridine in forming tridentate chelate metal complexes. These complexes, which exhibit varied magnetic, spectral, and electrochemical properties, could be significant in fields like coordination chemistry and materials science (Gagne, Marritt, Marks, & Siegl, 1981).

Crystal Structure Analysis

Muralidharan et al. (2013) detailed the crystal structure of a molecular salt involving 2-amino-4-methylpyridine, highlighting its potential for studying crystallographic properties and molecular interactions (Muralidharan, Elavarasu, Srinivasan, Gopalakrishnan, & Velmurugan, 2013).

Corrosion Inhibition

B. Mert and colleagues (2014) investigated the effectiveness of 2-amino-4-methylpyridine as a corrosion inhibitor for mild steel in acidic environments. This research has implications for corrosion control in various industrial applications (Mert, Yüce, Kardaş, & Yazıcı, 2014).

Safety and Hazards

While specific safety and hazard information for “2-(4-Cyanobenzoyl)-4-methylpyridine” was not found, it’s important to handle all chemicals with care. For example, 4-Cyanobenzoyl chloride is known to cause severe skin burns and eye damage .

properties

IUPAC Name

4-(4-methylpyridine-2-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c1-10-6-7-16-13(8-10)14(17)12-4-2-11(9-15)3-5-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXOCIFOADELQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501249856
Record name 4-[(4-Methyl-2-pyridinyl)carbonyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501249856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187170-75-7
Record name 4-[(4-Methyl-2-pyridinyl)carbonyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Methyl-2-pyridinyl)carbonyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501249856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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